molecular formula C6H2Er2O13 B8022776 erbium(3+);oxalate;hydrate

erbium(3+);oxalate;hydrate

Cat. No.: B8022776
M. Wt: 616.59 g/mol
InChI Key: SXOPGAPUQCFZMX-UHFFFAOYSA-H
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Description

Erbium(3+) oxalate hydrate is a coordination compound with the general formula Er₂(C₂O₄)₃·xH₂O, where x represents the number of water molecules in the hydrated structure. This compound belongs to the family of rare earth oxalates, characterized by their unique coordination geometries and applications in materials science. Erbium, a lanthanide with the atomic number 68, exhibits a +3 oxidation state in most of its compounds, forming stable complexes with oxalate ligands (C₂O₄²⁻) through bidentate coordination .

Synthesis and Structure: Erbium oxalate hydrate is typically synthesized via hydro silica gel methods, which allow controlled crystal growth under mild conditions . The structure consists of Er³⁺ ions coordinated by oxalate ligands in a layered or three-dimensional framework, with water molecules occupying interstitial sites. The exact crystal structure depends on hydration levels and synthesis conditions, often forming monoclinic or triclinic systems .

Properties

IUPAC Name

erbium(3+);oxalate;hydrate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/3C2H2O4.2Er.H2O/c3*3-1(4)2(5)6;;;/h3*(H,3,4)(H,5,6);;;1H2/q;;;2*+3;/p-6
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SXOPGAPUQCFZMX-UHFFFAOYSA-H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(=O)(C(=O)[O-])[O-].C(=O)(C(=O)[O-])[O-].C(=O)(C(=O)[O-])[O-].O.[Er+3].[Er+3]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H2Er2O13
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

616.59 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Red powder; [Hawley]
Record name Erbium oxalate hydrate
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CAS No.

58176-72-0
Record name Erbium(III) oxalate hydrate
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Preparation Methods

Synthetic Routes and Reaction Conditions

erbium(3+);oxalate;hydrate can be synthesized through a precipitation reaction. A typical method involves dissolving erbium nitrate in water and then adding oxalic acid to the solution. The reaction results in the formation of erbium(III) oxalate, which precipitates out of the solution. The precipitate is then filtered, washed, and dried to obtain erbium(III) oxalate hydrate .

Industrial Production Methods

In industrial settings, the production of erbium(III) oxalate hydrate follows a similar precipitation method but on a larger scale. The process involves controlled mixing of erbium nitrate and oxalic acid solutions in a reactor, followed by filtration and drying. The conditions such as temperature, concentration, and mixing speed are optimized to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions

erbium(3+);oxalate;hydrate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

erbium(3+);oxalate;hydrate has several applications in scientific research:

Mechanism of Action

The mechanism of action of erbium(III) oxalate hydrate is primarily related to its ability to form stable complexes and its optical properties. In optical applications, erbium ions can absorb and emit light at specific wavelengths, making them useful in amplifiers and lasers. The formation of complexes with various ligands can also enhance its solubility and reactivity, allowing it to be used in different chemical processes .

Comparison with Similar Compounds

Properties :

  • Thermal Stability : Dehydration occurs at elevated temperatures (100–200°C), followed by oxalate decomposition to Er₂O₃ above 400°C .
  • Magnetic Behavior : Er³⁺ ions contribute paramagnetism due to their 4f¹¹ electronic configuration. Doping with other lanthanides (e.g., Pr³⁺) alters magnetic susceptibility and phase transitions .
  • Optical Properties : Erbium’s 4f-4f electronic transitions enable narrow emission bands in the visible and near-infrared regions, though oxalate ligands may quench luminescence compared to other Er³⁺ complexes .
Rare Earth Oxalate Hydrates

The table below compares erbium(3+) oxalate hydrate with terbium(III), thulium(III), and europium(III) oxalate hydrates:

Property Erbium(3+) Oxalate Hydrate Terbium(III) Oxalate Hydrate Thulium(III) Oxalate Hydrate Europium(III) Oxalate Hydrate
Formula Er₂(C₂O₄)₃·xH₂O Tb₂(C₂O₄)₃·xH₂O Tm₂(C₂O₄)₃·xH₂O Eu₂(C₂O₄)₃·xH₂O
Molecular Weight ~650 (anhydrous) ~660 (anhydrous) ~645 (anhydrous) ~656 (anhydrous)
Thermal Decomposition >400°C (to Er₂O₃) ~380°C (to Tb₄O₇) ~390°C (to Tm₂O₃) ~350°C (to Eu₂O₃)
Magnetic Susceptibility Paramagnetic Strongly paramagnetic Weakly paramagnetic Diamagnetic (Eu³⁺)
Luminescence Weak (oxalate quenching) Green emission (⁵D₄→⁷F₅) Blue emission (¹G₄→³H₆) Red emission (⁵D₀→⁷F₂)

Key Observations :

  • Thermal Stability : Erbium oxalate exhibits higher decomposition temperatures than europium and terbium analogs, attributed to stronger Er–O bonding .
  • Magnetic Properties : Terbium oxalate shows enhanced paramagnetism due to Tb³⁺’s high magnetic moment (9.7 µB), whereas europium oxalate is diamagnetic because of Eu³⁺’s 4f⁶ configuration .
  • Luminescence: Europium oxalate’s intense red emission makes it suitable for LEDs, while erbium’s luminescence is less pronounced due to non-radiative energy transfer to oxalate ligands .
Transition Metal Oxalates: Cadmium Oxalate

Cadmium oxalate (CdC₂O₄) provides a contrast to lanthanide oxalates:

Property Erbium(3+) Oxalate Hydrate Cadmium Oxalate
Crystal System Monoclinic/Triclinic Orthorhombic
Coordination Geometry Er³⁺ in 8- or 9-coordinate Cd²⁺ in 6-coordinate (octahedral)
Applications Optical materials Precursor for CdO/CdS nanoparticles
Toxicity Low (lanthanide) High (Cd²⁺ is carcinogenic)

Structural Insights :

  • Erbium oxalate’s flexible coordination allows for diverse frameworks, while Cd²⁺ adopts rigid octahedral geometries .
  • Er³⁺ compounds are less toxic than Cd²⁺ derivatives, making them safer for biomedical applications .
Doped Erbium Oxalates

Praseodymium-doped erbium oxalate (Er₁₋ₓPrₓ)₂(C₂O₄)₃·xH₂O exhibits tunable magnetic properties:

  • Magnetic Susceptibility : Increases with Pr³⁺ doping due to Pr³⁺’s larger magnetic moment (3.58 µB vs. Er³⁺’s 3.27 µB) .
  • Thermal Conductivity : Doping reduces thermal stability slightly (ΔT ~10°C) due to lattice strain .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
erbium(3+);oxalate;hydrate

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